molecular formula C9H13N3O2S B1661746 2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid CAS No. 946409-30-9

2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid

Cat. No.: B1661746
CAS No.: 946409-30-9
M. Wt: 227.29
InChI Key: RKJMEAAQLUOZLB-UHFFFAOYSA-N
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Description

2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a 4-methylpiperazinyl group and a carboxylic acid moiety at the 5-position. This compound is often synthesized via nucleophilic substitution or coupling reactions, as seen in analogs like ethyl 2-(1-piperazinyl)-4-[4-(trifluoromethoxy)phenyl]-5-thiazolecarboxylate () and intermediates in dasatinib synthesis (). Its structural versatility allows for modifications that influence solubility, bioavailability, and target specificity.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-11-2-4-12(5-3-11)9-10-6-7(15-9)8(13)14/h6H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJMEAAQLUOZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001218529
Record name 2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946409-30-9
Record name 2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946409-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylpiperazine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Medicinal Chemistry

2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid has been investigated for its potential as an enzyme inhibitor. Specifically, derivatives of this compound have shown promise as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism that is a target for gout treatment.

Case Study: Xanthine Oxidase Inhibition
A study synthesized derivatives of thiazolecarboxylic acid and evaluated their xanthine oxidase inhibitory activity. Compounds demonstrated IC50 values indicating effective inhibition, with some derivatives showing comparable potency to established drugs like febuxostat .

CompoundIC50 (µM)Activity
5j3.6Potent
5k8.1Moderate
5l9.9Moderate

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections.

Case Study: Antimicrobial Screening
In vitro studies assessed the antimicrobial efficacy of novel derivatives derived from this compound. The most effective derivative showed a minimum inhibitory concentration (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Gram-positive bacteria, outperforming traditional antibiotics like nitrofurantoin .

DerivativeMIC (µg/mL)MBC/MIC RatioActivity Level
Compound 151.95 - 15.621 - 4Strong

The compound's derivatives have been explored for additional biological activities, including antioxidant properties and potential neuroprotective effects.

Case Study: Antioxidant Activity
Research on thiazolecarboxylic acid derivatives highlighted their ability to scavenge free radicals effectively, contributing to their potential use in formulations aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Piperazinyl vs. Piperidinyl : The 4-methylpiperazinyl group in the target compound introduces two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the single-nitrogen piperidinyl group in . This enhances aqueous solubility, critical for pharmacokinetics.
  • Aromatic vs. Aliphatic Substituents: Compounds with benzylamino () or chlorophenylpiperazinyl () groups exhibit greater lipophilicity, favoring blood-brain barrier penetration.

Biological Activity

2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a piperazine moiety and a thiazole ring, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12N4O2S\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

This structure includes:

  • A thiazole ring , which is known for its role in medicinal chemistry.
  • A piperazine group , which enhances the compound's interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

1. Antioxidant Activity:
Research indicates that this compound exhibits strong antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and may contribute to its therapeutic effects in various diseases.

2. Anti-inflammatory Effects:
The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases.

3. Antimicrobial Properties:
Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

4. Enzyme Inhibition:
It has been reported that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

Several studies have explored the biological effects of this compound:

Case Study 1: A study conducted on animal models demonstrated significant reductions in inflammatory markers when treated with this compound, suggesting its potential use in managing chronic inflammatory conditions.

Case Study 2: In vitro assays showed that the compound exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria, indicating its potential as a broad-spectrum antibiotic .

Case Study 3: Molecular docking studies revealed that the compound binds effectively to key enzymes involved in metabolic pathways, supporting its role as an enzyme inhibitor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid
Reactant of Route 2
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2-(4-Methyl-1-piperazinyl)-5-thiazolecarboxylic acid

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